![molecular formula C14H13ClN2 B055336 4-Aminomethyl-2'-cyanobiphenyl hydrochloride CAS No. 124807-10-9](/img/structure/B55336.png)
4-Aminomethyl-2'-cyanobiphenyl hydrochloride
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Overview
Description
Madecassol is a compound derived from the plant Centella asiatica, commonly known as “Indian pennywort” or “Gotu kola.” It is primarily composed of madecassoside, a triterpenoid saponin, which is known for its therapeutic properties. Madecassol is widely used in traditional medicine and modern pharmaceuticals for its wound healing, anti-inflammatory, and anti-aging effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Madecassol is typically extracted from Centella asiatica through a series of extraction and purification processes. The plant material is first dried and powdered, then subjected to solvent extraction using solvents like ethanol or methanol. The extract is then concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to isolate madecassoside .
Industrial Production Methods
In industrial settings, the production of madecassoside involves large-scale extraction from Centella asiatica. The process includes:
Harvesting: Collecting the plant material.
Drying and Powdering: Drying the plant material and grinding it into a fine powder.
Solvent Extraction: Using solvents like ethanol or methanol to extract the active compounds.
Concentration and Purification: Concentrating the extract and purifying it using HPLC or other chromatographic techniques to obtain pure madecassoside.
Chemical Reactions Analysis
Types of Reactions
Madecassoside undergoes various chemical reactions, including:
Hydrolysis: Breaking down into its aglycone form, madecassic acid, and sugar moieties.
Oxidation: Conversion to oxidized derivatives under specific conditions.
Reduction: Reduction of functional groups to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are used to hydrolyze madecassoside into madecassic acid.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride are employed.
Major Products Formed
Madecassic Acid: Formed through hydrolysis.
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Scientific Research Applications
Madecassol has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of derivatives.
Biology: Studied for its effects on cellular processes, including anti-inflammatory and antioxidant activities.
Medicine: Used in wound healing, treatment of skin conditions, and anti-aging formulations.
Industry: Incorporated into cosmetics and pharmaceutical products for its therapeutic properties
Mechanism of Action
Madecassol exerts its effects through several mechanisms:
Wound Healing: Promotes collagen synthesis and angiogenesis, accelerating the healing process.
Anti-Inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Molecular Targets: Targets include collagen-producing cells, inflammatory pathways, and oxidative stress pathways
Comparison with Similar Compounds
Madecassol is often compared with other triterpenoid saponins such as:
Asiaticoside: Another major compound in Centella asiatica with similar wound healing and anti-inflammatory properties.
Asiatic Acid: The aglycone form of asiaticoside, known for its anti-inflammatory and antioxidant effects.
Madecassic Acid: The aglycone form of madecassoside, with similar therapeutic properties
Conclusion
Madecassol, derived from Centella asiatica, is a compound with significant therapeutic potential. Its preparation involves extraction and purification from the plant, and it undergoes various chemical reactions to form different derivatives. Madecassol has diverse scientific research applications, particularly in medicine and industry, due to its wound healing, anti-inflammatory, and antioxidant properties. Its mechanism of action involves promoting collagen synthesis, inhibiting inflammation, and reducing oxidative stress. Compared to similar compounds like asiaticoside and madecassic acid, madecassol stands out for its unique combination of therapeutic effects.
Biological Activity
4-Aminomethyl-2'-cyanobiphenyl hydrochloride (AM-BC) is a synthetic compound with the molecular formula C₁₄H₁₃ClN₂. It is characterized by its biphenyl structure, which includes an amino group and a cyanide group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. This article explores the biological activity of AM-BC, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of this compound
The synthesis of AM-BC typically involves several multi-step organic reactions. The process can be summarized as follows:
- Starting Materials : The synthesis often begins with commercially available biphenyl derivatives.
- Functionalization : Introduction of the amino and cyano groups through nucleophilic substitution reactions.
- Formation of Hydrochloride Salt : The final step involves the formation of the hydrochloride salt to enhance solubility.
The synthesis has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity .
Antiproliferative Effects
Research suggests that AM-BC exhibits antiproliferative effects , indicating its potential to inhibit cell growth. Preliminary studies have shown that AM-BC may slow down or inhibit the proliferation of various cancer cell lines. However, these findings are still in early stages, necessitating further investigation to elucidate the underlying mechanisms and therapeutic potential .
The biological activity of AM-BC is thought to be linked to its ability to interact with specific biological targets. Potential mechanisms include:
- Inhibition of Enzymatic Activity : AM-BC may inhibit certain enzymes involved in cellular proliferation.
- Receptor Binding : Interaction studies indicate that AM-BC has binding affinity for various biological receptors, which could modulate signaling pathways critical for cell growth and survival .
Comparative Analysis with Similar Compounds
To better understand the unique properties of AM-BC, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Bromomethyl-2'-cyanobiphenyl | Contains bromine instead of amine | Used primarily as a synthetic intermediate |
N-(2'-Cyanobiphenyl-4-ylmethyl)-L-valine Methyl Ester Hydrochloride | Incorporates an amino acid derivative | Exhibits unique biological activity related to peptide synthesis |
4-(Aminomethyl)benzonitrile hydrochloride | Similar amine functionality | Focused on different therapeutic applications |
These comparisons highlight the distinct role of AM-BC in medicinal chemistry, particularly regarding its potential applications in cancer therapy .
Future Directions
Further research is essential to fully characterize the biological activity of this compound. Key areas for future studies include:
- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.
- Mechanistic Studies : Elucidating the precise molecular targets and pathways affected by AM-BC.
- Therapeutic Applications : Exploring its potential as a therapeutic agent in various disease models.
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.ClH/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16;/h1-8H,9,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZCPEKLZDOXLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635348 |
Source
|
Record name | 4'-(Aminomethyl)[1,1'-biphenyl]-2-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124807-10-9 |
Source
|
Record name | 4'-(Aminomethyl)[1,1'-biphenyl]-2-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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